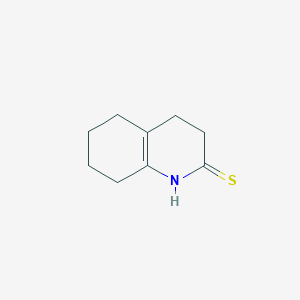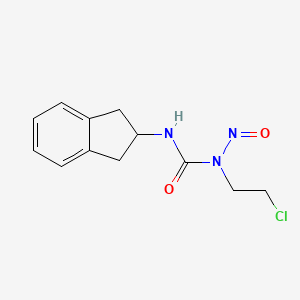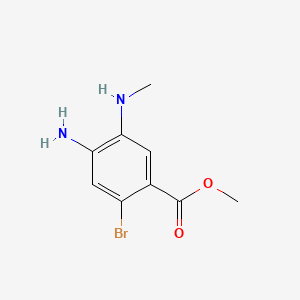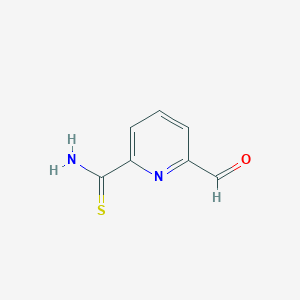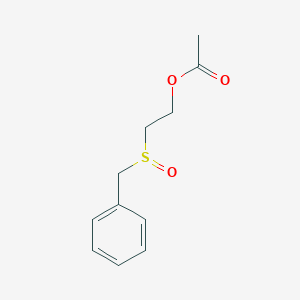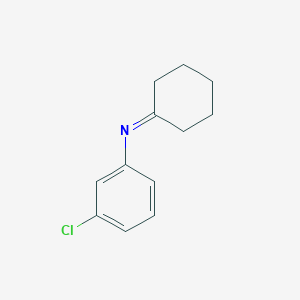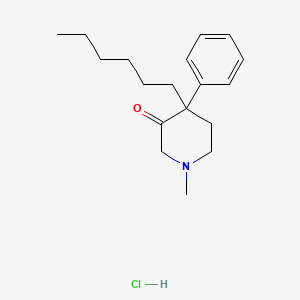![molecular formula C12H11Cl2N5S B14008122 4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide CAS No. 35872-24-3](/img/structure/B14008122.png)
4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide typically involves the reaction of 2,3-dichloroaniline with 3,5-dimethylpyrazole-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the diazenyl linkage . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The diazenyl and pyrazole moieties play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other diazenyl-pyrazole derivatives, such as:
- 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-1H-pyrazole
- 4-(2,3-dichlorophenyl)diazenyl-3,5-dimethyl-1H-pyrazole-1-carboxamide
Properties
CAS No. |
35872-24-3 |
|---|---|
Molecular Formula |
C12H11Cl2N5S |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C12H11Cl2N5S/c1-6-11(7(2)19(18-6)12(15)20)17-16-9-5-3-4-8(13)10(9)14/h3-5H,1-2H3,(H2,15,20) |
InChI Key |
BLEQPNZAKWASRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=S)N)C)N=NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)
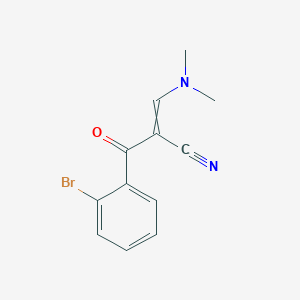
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)
![N-[(4-Chlorophenyl)(oxo-lambda~4~-sulfanylidene)methyl]-N-methylaniline](/img/structure/B14008070.png)
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
